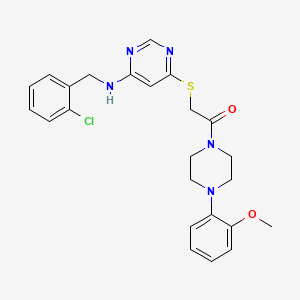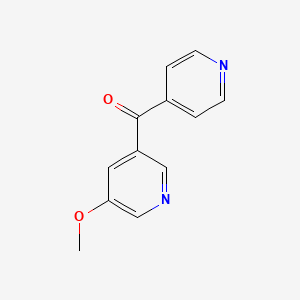
(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone, also known as MPM, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields. MPM is a heterocyclic compound that contains two pyridine rings and a ketone group.
Wissenschaftliche Forschungsanwendungen
Large-Scale Synthesis
(Morgentin et al., 2009) detailed an efficient methodology for synthesizing compounds related to (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone, focusing on large-scale production. This work highlights the compound's potential for widespread scientific and industrial applications.
Structural Characterization
The structural characterization of related compounds was performed by (Böck et al., 2021), who reported on the crystal structures and distinct intermolecular hydrogen bonding patterns. Such studies are crucial for understanding the chemical properties and potential applications of these compounds.
Therapeutic Potential
(Hutchinson et al., 2009) discussed the development of derivatives of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone as leukotriene synthesis inhibitors. This points to the compound's potential in therapeutic applications, particularly in treating asthma and other inflammatory conditions.
Supramolecular Reagents
The study by (Aakeröy et al., 2007) on bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents illustrates the utility of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone derivatives in designing molecules for specific interactions, essential in supramolecular chemistry.
Antimicrobial and Antioxidant Activity
The antimicrobial and antioxidant properties of compounds related to (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone were explored by (Rusnac et al., 2020). This suggests potential applications in developing new antibacterial and antifungal agents.
Fluorescence Properties
(Hagimori et al., 2019) investigated the fluorescence properties of pyridine compounds, indicating the potential of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone derivatives as fluorophores in various applications.
Photochemical Applications
The photochemical properties of ruthenium(II) complexes with a substituted pyridine ligand were studied by (Vu et al., 2016), providing insights into the possible use of these compounds in photovoltaic cells or light-emitting devices.
Wirkmechanismus
Target of Action
The primary target of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound that accumulates in the brain of patients with Alzheimer’s disease.
Result of Action
The molecular and cellular effects of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone’s action are likely related to its inhibition of Beta-secretase 1. By inhibiting this enzyme, the compound could potentially reduce the production of beta-amyloid peptide, a key player in the pathogenesis of Alzheimer’s disease .
Eigenschaften
IUPAC Name |
(5-methoxypyridin-3-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-6-10(7-14-8-11)12(15)9-2-4-13-5-3-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWAQQDKDNACII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2362891.png)
![N-(3-chloro-4-methoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2362892.png)
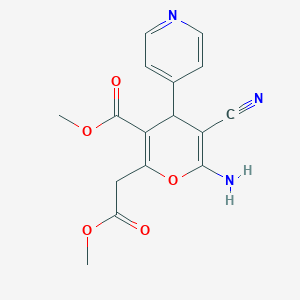

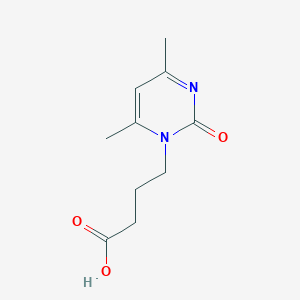
![4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2362900.png)
![3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2362901.png)
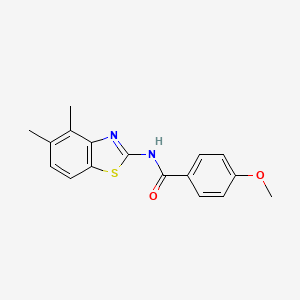
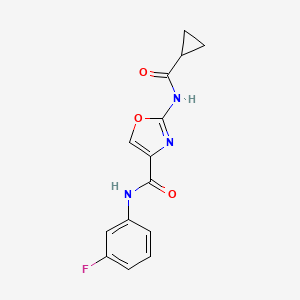
![2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-N-(4-chloro-phenyl)-acetamide](/img/structure/B2362908.png)
![N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-[ethyl(prop-2-yn-1-yl)amino]-N-phenylpropanamide](/img/structure/B2362910.png)
